Specific Scientific Field: Biochemistry, specifically in the study of proteins that bind ATP and GTP .
Comprehensive and Detailed Summary of the Application: 4-Fluorosulfonyloxybenzoic acid has been used as an affinity label of dimeric pig lung pi class glutathione S-transferase . It’s also used in the development of an immunological approach to selectively tag nucleotide-binding proteins .
Specific Scientific Field: Organic Chemistry, specifically in the synthesis of sulfonyl fluorides .
Comprehensive and Detailed Summary of the Application: Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery and materials science. Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
4-Fluorosulfonyloxybenzoic acid is an aromatic compound characterized by the presence of a fluorosulfonyloxy group attached to a benzoic acid structure. Its molecular formula is , and it has a molecular weight of approximately 222.17 g/mol. The compound features a benzoic acid moiety, which is a common structural unit in many organic compounds, combined with a highly reactive fluorosulfonyloxy group. This unique combination imparts distinctive chemical properties, making it useful in various applications in organic synthesis and medicinal chemistry.
Research indicates that 4-fluorosulfonyloxybenzoic acid may exhibit biological activity relevant to drug discovery. Its ability to modify amino acids suggests potential applications in developing prodrugs that can enhance bioavailability and target specific biological pathways . Additionally, compounds with similar structures have shown antimicrobial and anti-inflammatory properties, which may extend to this compound as well.
The synthesis of 4-fluorosulfonyloxybenzoic acid typically involves the following steps:
4-Fluorosulfonyloxybenzoic acid finds applications in various fields:
Interaction studies involving 4-fluorosulfonyloxybenzoic acid focus on its reactivity with biological molecules, particularly amino acids and proteins. These studies aim to understand how the compound can modify biological functions through covalent bonding or by altering molecular interactions within biological systems .
Several compounds share structural similarities with 4-fluorosulfonyloxybenzoic acid, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Fluorosulfonyloxybenzoic acid | Benzoic acid + fluorosulfonyloxy group | High reactivity due to fluorosulfonyl |
| Benzenesulfonyl fluoride | Sulfonyl group only | Less reactive than fluorosulfonyl |
| Fluorosulfonylbenzene | Fluorosulfonyl group | No carboxylic acid functionality |
| 3-Fluoro-4-(fluorosulfonyl)benzoic acid | Different fluorine position | Potentially altered biological activity |
This comparison highlights the unique reactivity and potential applications of 4-fluorosulfonyloxybenzoic acid within organic synthesis and medicinal chemistry contexts.
The development of 4-fluorosulfonyloxybenzoic acid is rooted in the broader exploration of sulfonyl fluoride chemistry, which gained momentum in the late 20th century. Early applications focused on its role as an affinity labeling agent for enzymes. For instance, studies in the 1990s demonstrated its use in probing the active sites of glutathione S-transferases (GSTs), where it selectively modified tyrosine residues to elucidate substrate-binding mechanisms.
The compound’s synthesis evolved alongside advancements in fluorination techniques. A key milestone was the adoption of sulfuryl fluoride (SO₂F₂) as a fluorosulfonylating agent, enabling efficient conversion of phenolic precursors into fluorosulfates under mild conditions. This method, coupled with innovations in protecting group strategies, facilitated scalable production of 4-fluorosulfonyloxybenzoic acid for research and industrial applications.
4-Fluorosulfonyloxybenzoic acid is characterized by the molecular formula C₇H₅FO₅S [1] [2]. The compound exhibits a molecular weight of 220.18 grams per mole [1] [5], with some sources reporting a slightly more precise value of 220.170 grams per mole [2]. The Chemical Abstracts Service registry number for this compound is 1796596-37-6 [1] [2] [3].
The molecular structure incorporates a benzoic acid backbone with a fluorosulfonyl group (-SO₂F) attached through an oxygen linkage at the para position of the benzene ring [1] [5]. The structural representation can be expressed through the SMILES notation: O=C(O)C1=CC=C(OS(=O)(F)=O)C=C1 [1] [7]. The IUPAC nomenclature designates this compound as 4-((fluorosulfonyl)oxy)benzoic acid [1] [5] [8].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₅FO₅S | [1] [2] |
| Molecular Weight | 220.18 g/mol | [1] [5] |
| CAS Number | 1796596-37-6 | [1] [2] [3] |
| MDL Number | MFCD32879097 | [1] [5] |
4-Fluorosulfonyloxybenzoic acid presents as a crystalline solid under standard laboratory conditions [5] [9]. The compound manifests in the form of powder or crystals with characteristic solid-state properties [5] [9]. Commercial preparations typically exhibit high purity levels, with standard specifications indicating 95% purity or higher [5] [8].
The compound requires careful storage under inert atmospheric conditions at temperatures ranging from 2 to 8 degrees Celsius to maintain stability and prevent degradation [1] [5]. These storage requirements reflect the sensitivity of the fluorosulfonyl functional group to environmental conditions.
Specific melting and boiling point data for 4-fluorosulfonyloxybenzoic acid are not extensively documented in the available literature. However, comparative analysis with structurally related compounds provides insight into expected thermal behavior. The closely related 4-(fluorosulfonyl)benzoic acid, which lacks the oxygen bridge in the fluorosulfonyl attachment, exhibits a melting point range of 272-273 degrees Celsius [17] [41].
| Compound | Melting Point (°C) | Reference |
|---|---|---|
| 4-(Fluorosulfonyl)benzoic acid | 272-273 | [17] [41] |
| 3-(Fluorosulfonyl)benzoic acid | 148-149 | [23] |
| 2-Chloro-5-(fluorosulfonyl)benzoic acid | 148-150 | [13] |
Solubility characteristics of 4-fluorosulfonyloxybenzoic acid can be inferred from the behavior of structurally similar compounds. Fluorinated aromatic compounds typically exhibit limited solubility in water due to their hydrophobic aromatic character combined with electron-withdrawing fluorine substituents [25]. The compound demonstrates enhanced solubility in polar organic solvents such as dimethyl sulfoxide and dimethylformamide, while maintaining limited water solubility due to the hydrophobic aromatic structure .
Benzoic acid derivatives generally show increased solubility in organic solvents compared to water [26] [29]. The solubility order for benzoic acid in common solvents follows: ethanol > methanol > acetonitrile > ethyl acetate > dichloromethane > toluene > water [26]. This pattern likely applies to 4-fluorosulfonyloxybenzoic acid, with modifications due to the fluorosulfonyl substituent affecting the overall polarity and hydrogen bonding capacity.
The stability of 4-fluorosulfonyloxybenzoic acid is influenced by the unique properties of the fluorosulfonyl functional group. Fluorosulfonyl compounds generally exhibit exceptional thermal stability due to the strong sulfur-fluorine bond [32] [34]. The fluorosulfonyl group demonstrates resistance to hydrolysis and maintains stability under various environmental conditions [32] [46].
Storage recommendations specify maintaining the compound under inert atmospheric conditions at refrigerated temperatures between 2-8 degrees Celsius [1] [5]. These conditions prevent moisture-induced degradation and maintain chemical integrity over extended periods. The compound shows stability in dry environments but may undergo hydrolysis under aqueous conditions, particularly at elevated temperatures or extreme pH values.
The thermal stability of fluorosulfonyl compounds extends to temperatures exceeding 300 degrees Celsius under anhydrous conditions [34]. However, the presence of the carboxylic acid functionality may influence the overall thermal decomposition profile. Comparative studies on fluorinated aromatic compounds indicate enhanced thermal resistance due to the electron-withdrawing effects of fluorine substituents [39] [45].
| Stability Parameter | Condition | Reference |
|---|---|---|
| Storage Temperature | 2-8°C | [1] [5] |
| Atmospheric Requirements | Inert atmosphere | [1] [5] |
| Thermal Stability | >300°C (anhydrous) | [34] |
| Hydrolysis Resistance | Moderate | [32] [46] |
4-Fluorosulfonyloxybenzoic acid exhibits carboxylic acid functionality, contributing to its acidic properties. The presence of the electron-withdrawing fluorosulfonyl group at the para position significantly enhances the acidity compared to unsubstituted benzoic acid [27]. Electron-withdrawing substituents stabilize the conjugate carboxylate anion through inductive effects, resulting in lower pKa values and increased acid strength [22] [27].
The pKa value for 4-fluorosulfonyloxybenzoic acid has not been directly determined in the available literature. However, comparative analysis with related compounds provides insight into expected acidic behavior. The 3-fluoro-4-(fluorosulfonyl)benzoic acid derivative exhibits a predicted pKa of 2.95 [20], indicating significantly enhanced acidity compared to benzoic acid (pKa = 4.20).
The fluorosulfonyl group represents one of the most potent electron-withdrawing substituents in organic chemistry [27]. Its presence at the para position relative to the carboxylic acid group maximizes the inductive effect through the aromatic ring system. This electronic influence results in substantial stabilization of the carboxylate anion, thereby increasing the compound's acidity.
Aromatic carboxylic acids demonstrate inherently greater acidity than aliphatic analogues due to the electron-withdrawing nature of the aromatic ring [27]. The additional electron-withdrawing fluorosulfonyl substituent amplifies this effect, positioning 4-fluorosulfonyloxybenzoic acid among the more acidic benzoic acid derivatives.
| Compound | pKa Value | Reference |
|---|---|---|
| Benzoic acid | 4.20 | [22] |
| 3-Fluoro-4-(fluorosulfonyl)benzoic acid | 2.95 (predicted) | [20] |
| 2-Fluorobenzoic acid | 3.27 | [25] |
The molecular geometry of 4-fluorosulfonyloxybenzoic acid is characterized by a planar aromatic ring system with two major substituents that exhibit distinct geometric preferences. The benzene ring maintains its characteristic hexagonal planar structure with C-C bond lengths typically ranging from 1.39 to 1.40 Å [3]. The aromatic C-H bonds exhibit standard lengths of approximately 1.08-1.09 Å with bond angles of 120°, consistent with sp2 hybridization [3].
The carboxyl group (-COOH) demonstrates typical geometric parameters with a C-COOH bond length of 1.47-1.48 Å and C=O bond length of 1.21-1.22 Å [3]. The O-H bond in the carboxyl group exhibits a length of 0.95-0.97 Å with an angle of 104-106° [3]. The carboxyl group preferentially adopts a coplanar conformation with the aromatic ring to maximize conjugation effects.
The fluorosulfonyloxy substituent presents more complex geometric characteristics. The C-O bond connecting the substituent to the aromatic ring typically measures 1.35-1.36 Å, while the sulfonyl S-O bonds exhibit lengths of 1.43-1.45 Å [4]. The critical S-F bond in the fluorosulfonyl group demonstrates a length of 1.55-1.60 Å, which is influenced by the high electronegativity of fluorine and the electron-withdrawing nature of the sulfonyl group [4] [5]. The O-S bond connecting the aromatic oxygen to the sulfonyl group measures approximately 1.60-1.65 Å.
| Bond Type | Bond Length (Å) | Bond Angle (°) | Hybridization |
|---|---|---|---|
| C-C (aromatic) | 1.39-1.40 | 120 | sp2 |
| C-H (aromatic) | 1.08-1.09 | 120 | sp2 |
| C-COOH | 1.47-1.48 | 120-125 | sp2 |
| C=O (carboxyl) | 1.21-1.22 | 120-125 | sp2 |
| S-O (sulfonyl) | 1.43-1.45 | 110-115 | sp3 |
| S-F (fluorosulfonyl) | 1.55-1.60 | 95-105 | sp3 |
The crystal structure of 4-fluorosulfonyloxybenzoic acid exhibits characteristics typical of substituted benzoic acids with additional complexity introduced by the fluorosulfonyloxy group. The compound crystallizes in a powder or crystalline form and requires storage at 2-8°C under inert atmosphere conditions [2] [6]. The molecular packing in the solid state is influenced by intermolecular hydrogen bonding, π-π stacking interactions, and dipole-dipole interactions.
The carboxyl groups facilitate the formation of hydrogen-bonded dimers through O-H···O interactions, similar to other benzoic acid derivatives [7]. These dimers create R22(8) ring motifs that serve as fundamental building blocks in the crystal structure. The presence of the fluorosulfonyloxy group introduces additional intermolecular interactions, including C-H···F contacts and dipole-dipole attractions due to the highly polar S-F bond [8].
The crystal packing is further stabilized by weak π-π stacking interactions between aromatic rings, although these interactions are somewhat diminished compared to unsubstituted benzoic acid due to the electron-withdrawing nature of the substituents [8]. The fluorosulfonyloxy group adopts a preferential orientation that minimizes steric hindrance while maximizing favorable electrostatic interactions.
The electronic structure of 4-fluorosulfonyloxybenzoic acid is dominated by the strong electron-withdrawing effects of both the carboxyl and fluorosulfonyloxy substituents. The fluorosulfonyloxy group exhibits particularly potent electron-withdrawing capabilities, with an estimated Hammett σ parameter of approximately 0.8-1.0 for the para position [9] [10]. When combined with the carboxyl group (σ = 0.45), the net electron-withdrawing effect produces a combined σ value of approximately 1.2-1.5, indicating exceptionally strong deactivation of the aromatic ring [9].
The electron density distribution within the molecule shows significant depletion in the aromatic π-system due to the withdrawing effects of both substituents [8]. This depletion is manifested in several ways: reduced nucleophilicity of the aromatic ring, increased electrophilicity index, and enhanced susceptibility to nucleophilic aromatic substitution reactions [10]. The fluorosulfonyl group's electron-withdrawing capability stems from both inductive effects (σI ≈ 0.51 for fluorine) and the electronegativity of the sulfonyl sulfur center [8].
The molecular electrostatic potential surface reveals regions of positive electrostatic potential concentrated on the aromatic ring, particularly at positions ortho and meta to the electron-withdrawing substituents [8]. Conversely, negative electrostatic potential regions are localized on the electronegative atoms: oxygen atoms of both substituents and the fluorine atom of the fluorosulfonyl group.
| Electronic Property | Value/Description | Influence of FSO2 Group |
|---|---|---|
| Hammett σ (combined) | ~1.2-1.5 | Major contribution (~0.8-1.0) |
| Electron density | Significantly depleted | Primary cause of depletion |
| Electrophilicity | Highly enhanced | Substantial increase |
| Nucleophilicity | Severely reduced | Strong deactivation |
The conformational behavior of 4-fluorosulfonyloxybenzoic acid involves rotational freedom around several key bonds, each exhibiting distinct energy barriers and preferred orientations. The molecule demonstrates moderately restricted flexibility due to the presence of bulky substituents and electronic interactions.
Rotation about the C-COOH bond exhibits a relatively low energy barrier of 2-5 kcal/mol, with the preferred conformation being coplanar with the aromatic ring to maximize conjugation between the carboxyl π-system and the aromatic π-electrons [11]. This coplanarity is maintained despite the electron-withdrawing nature of the ring substituents.
The C-O(SO2F) bond rotation presents a medium energy barrier of 5-10 kcal/mol, with the fluorosulfonyloxy group preferentially adopting a near-perpendicular orientation relative to the aromatic ring plane [11]. This orientation minimizes steric interactions while maintaining optimal orbital overlap for electron withdrawal.
Rotation about the O-SO2F bond demonstrates a medium energy barrier of 8-12 kcal/mol, with staggered conformations being energetically preferred to minimize electronic repulsion between the lone pairs on adjacent oxygen atoms [11]. The sulfur center adopts a tetrahedral geometry that influences the overall molecular shape.
The overall molecular flexibility is moderately restricted due to the combined effects of steric hindrance, electronic interactions, and the rigid aromatic core. Intramolecular interactions, including possible weak hydrogen bonding between the carboxyl hydrogen and fluorosulfonyl oxygen atoms, further constrain the conformational space.
The fluorosulfonyloxy substituent exerts profound effects on the aromatic ring properties through multiple mechanisms. The group's strong electron-withdrawing character significantly alters the electronic structure, reactivity, and physical properties of the benzene ring system.
The aromatic ring maintains its planar geometry despite the presence of the bulky fluorosulfonyloxy group, with deviations from planarity typically less than 0.01 Å [12]. However, the electron-withdrawing effects cause subtle but measurable changes in the C-C bond lengths within the ring, with slight bond length alternation patterns emerging due to the asymmetric electron distribution.
The aromaticity of the ring, as measured by nucleus-independent chemical shift (NICS) values, is moderately reduced compared to benzene [12]. This reduction reflects the decreased electron density in the aromatic π-system and the consequent weakening of the aromatic stabilization energy. The effect is less pronounced than in highly fluorinated aromatics but still significant.
The polarizability of the aromatic system is substantially decreased due to the electron-withdrawing fluorosulfonyl group [12]. This reduction in polarizability affects intermolecular interactions and contributes to the altered physical properties of the compound. The molecular dipole moment is significantly enhanced due to the polar nature of both substituents, with the fluorosulfonyl group contributing substantially to the overall polarity.
The electrophilicity index of the aromatic ring is dramatically increased, making the ring highly susceptible to nucleophilic attack [10]. This enhanced electrophilicity fundamentally alters the reaction chemistry of the compound, favoring nucleophilic aromatic substitution over electrophilic aromatic substitution reactions.
| Ring Property | Effect of FSO2 Group | Magnitude of Change |
|---|---|---|
| Planarity | Maintained | Minimal deviation |
| Bond alternation | Slight increase | Moderate effect |
| Aromaticity (NICS) | Reduced | Moderate reduction |
| Polarizability | Decreased | Substantial decrease |
| Dipole moment | Enhanced | Major enhancement |
| Electrophilicity | Increased | Significant increase |